
Secobarbital-d5
Descripción general
Descripción
Secobarbital-d5 es una forma deuterada de secobarbital, un derivado de barbitúrico. Se utiliza comúnmente como estándar interno en varios métodos analíticos, particularmente en cromatografía de gases-espectrometría de masas (GC-MS) y cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación de secobarbital en muestras biológicas . El compuesto se caracteriza por la presencia de cinco átomos de deuterio, que reemplazan cinco átomos de hidrógeno en la molécula de secobarbital, proporcionando una diferencia de masa distinta que ayuda en su identificación y cuantificación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de secobarbital-d5 implica la incorporación de átomos de deuterio en la molécula de secobarbital. Esto se puede lograr a través de varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un enfoque común es el uso de metanol deuterado (CD3OD) como disolvente en la reacción, lo que facilita el intercambio de átomos de hidrógeno con átomos de deuterio .
Métodos de producción industrial
La producción industrial de this compound típicamente implica síntesis a gran escala utilizando reactivos y disolventes deuterados. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. El compuesto sintetizado se purifica luego utilizando técnicas como recristalización o cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Secobarbital-d5, al igual que su contraparte no deuterada, sufre varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros (Cl-, Br-) y los alcóxidos (RO-) se utilizan en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Analytical Chemistry
Role as an Internal Standard
Secobarbital-d5 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its stable isotopic nature allows for accurate quantification of secobarbital and other barbiturates in complex biological samples, such as blood and urine.
Method Development
Research has shown that LC-MS/MS methods utilizing this compound can achieve high sensitivity and specificity. For instance, a study demonstrated the successful quantification of secobarbital in postmortem blood samples, showing recoveries ranging from 63% to 71% across various conditions (see Table 1) .
Sample Type | Secobarbital Recovery (%) |
---|---|
Blank Blood | 70 ± 4 |
Antemortem Blood | 69 ± 5 |
Postmortem Blood | 65 ± 4 |
Forensic Toxicology
Detection in Biological Samples
this compound is instrumental in forensic toxicology for the detection and quantification of secobarbital in biological fluids. A study conducted on urine samples indicated that the method could reliably detect concentrations as low as 50 ng/mL over extensive testing periods without loss of sensitivity (see Figure 1) .
Case Studies
In forensic investigations, the application of this compound has been crucial for establishing drug presence during autopsy analyses. For example, a case study highlighted its use in determining barbiturate levels in postmortem blood, aiding in the understanding of potential overdose scenarios .
Pharmacokinetic Studies
Understanding Drug Metabolism
this compound is also employed in pharmacokinetic studies to investigate the metabolism and elimination of secobarbital from the body. By comparing the concentration-time profiles of secobarbital and its deuterated counterpart, researchers can gain insights into metabolic pathways and drug interactions.
Experimental Findings
Research utilizing this compound has shown that it can serve as a reliable marker for studying drug interactions involving barbiturates. This is particularly valuable in clinical settings where understanding polypharmacy effects is critical .
Reference Material
Standardization in Research
this compound is available as a reference material for laboratories conducting research on barbiturates. Its use ensures consistency and reliability across different studies, facilitating comparative analyses between various research findings .
Mecanismo De Acción
Secobarbital-d5, al ser una forma deuterada de secobarbital, comparte el mismo mecanismo de acción que el secobarbital. Actúa como un depresor del sistema nervioso central al mejorar la actividad del ácido gamma-aminobutírico (GABA) en el receptor GABA-A. Esto da como resultado un aumento del flujo de iones cloruro, lo que lleva a la hiperpolarización de la membrana neuronal y la posterior inhibición de la actividad neuronal. Los átomos de deuterio en this compound no alteran significativamente su actividad farmacológica, pero proporcionan una diferencia de masa distinta para fines analíticos .
Comparación Con Compuestos Similares
Secobarbital-d5 se puede comparar con otros barbitúricos deuterados, como:
- Fenobarbital-d5
- Pentobarbital-d5
- Butalbital-d5
- Amobarbital-d5
Estos compuestos también se utilizan como estándares internos en métodos analíticos. La singularidad de this compound radica en su aplicación específica para la cuantificación de secobarbital, proporcionando resultados precisos y confiables en diversos entornos analíticos e de investigación .
Actividad Biológica
Secobarbital-d5, a deuterated derivative of secobarbital, is a barbiturate that has been extensively studied for its pharmacological effects, particularly in the context of drug detection and metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, analytical methods for detection, and implications in forensic toxicology.
Secobarbital is known for its central nervous system (CNS) depressant properties. It acts primarily by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission. The deuterated form, this compound, is often utilized as an internal standard in mass spectrometry due to its stable isotopic composition, which aids in quantifying secobarbital levels in biological samples without interference from endogenous compounds .
Absorption and Distribution
The pharmacokinetics of this compound mirrors that of its parent compound. After oral administration, it is rapidly absorbed and distributed throughout body tissues. The peak plasma concentration occurs within 1-2 hours post-administration. The volume of distribution is extensive, indicating significant tissue binding, which is characteristic of many lipophilic drugs .
Metabolism
Secobarbital undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites. The metabolic pathways include hydroxylation and conjugation reactions. The presence of deuterium in this compound alters the metabolic profile slightly but does not significantly change its biological activity .
Analytical Methods for Detection
Detection and quantification of this compound in biological matrices are critical for both clinical and forensic applications. Various analytical techniques have been developed:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting this compound in hair and urine samples. A study demonstrated the use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze hair samples for barbiturate concentrations post-exposure .
- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods have been validated for detecting barbiturates in hair samples, showing effective extraction and quantification capabilities .
Forensic Applications
This compound has been applied in forensic toxicology to investigate drug-facilitated crimes. For instance, a case study involving hair analysis showed that secobarbital was detected several months post-exposure, highlighting the utility of deuterated standards in tracing drug history over extended periods . The study indicated that hair segments closer to the scalp contained higher concentrations of secobarbital, reflecting recent exposure.
Clinical Implications
In clinical settings, understanding the pharmacodynamics of this compound can inform treatment protocols for patients with a history of substance abuse. Research indicates that barbiturates like secobarbital can exacerbate withdrawal symptoms in individuals with a family history of alcoholism .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 hours |
Volume of Distribution | Extensive |
Half-Life | 15-40 hours |
Metabolism | Hepatic (CYP450) |
Table 2: Analytical Method Comparison for Secobarbital Detection
Method | Sensitivity | Specificity | Application Area |
---|---|---|---|
LC-MS/MS | High | Very High | Clinical/Forensic |
ELISA | Moderate | Moderate | Clinical/Forensic |
UHPLC-HRMS | Very High | Very High | Forensic Toxicology |
Q & A
Basic Research Questions
Q. How is Secobarbital-d5 identified and quantified in biological matrices, and what methodological considerations ensure reproducibility?
- Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions. Key methodological steps include:
- Sample preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects .
- Calibration curves : Employ isotopic internal standards (e.g., this compound itself) to correct for ionization variability .
- Validation parameters : Assess precision (RSD <15%), accuracy (85–115% recovery), and limits of detection (LOD <1 ng/mL) per FDA guidelines .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Answer : Stability studies must evaluate:
- Temperature sensitivity : Store at –20°C to prevent deuterium-hydrogen exchange, validated via accelerated degradation studies (e.g., 40°C for 30 days) .
- Solvent compatibility : Avoid protic solvents (e.g., methanol) that may catalyze isotopic scrambling; use acetonitrile for stock solutions .
- pH effects : Conduct stability tests across physiological pH ranges (1.2–7.4) to simulate gastrointestinal absorption .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve >98% isotopic purity?
- Answer : Synthesis optimization involves:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated ethyl bromide) under anhydrous conditions to minimize proton contamination .
- Purification : Apply preparative HPLC with chiral columns to separate non-deuterated byproducts, validated via ¹H-NMR and high-resolution mass spectrometry (HRMS) .
- Quality control : Purity thresholds (>98%) must align with ISO 17025 standards for reference materials .
Q. What analytical strategies resolve contradictions in this compound pharmacokinetic data across species?
- Answer : Contradictions often arise from interspecies metabolic differences. Mitigation strategies include:
- Comparative metabolomics : Map cytochrome P450 (CYP) isoform activity in human vs. rodent liver microsomes using untargeted LC-HRMS .
- Dose-normalization : Adjust for body surface area or allometric scaling to harmonize cross-species data .
- Meta-analysis : Aggregate data from >5 independent studies to identify outliers via Cochran’s Q-test (p <0.05) .
Q. How do deuterium isotope effects (IEs) influence this compound’s binding affinity to GABAA receptors?
- Answer : Deuterium IEs alter binding kinetics via:
- Kinetic isotope effects (KIEs) : Measure kon/koff ratios using surface plasmon resonance (SPR) with recombinant GABAA subunits .
- Computational modeling : Perform molecular dynamics simulations to compare hydrogen/deuterium bond lifetimes in ligand-receptor complexes .
- In vitro validation : Use patch-clamp electrophysiology to correlate binding changes with chloride ion flux in neuronal cultures .
Q. Methodological Challenges and Solutions
Q. How should researchers address discrepancies in this compound’s metabolic half-life reported in vitro vs. in vivo models?
- Answer : Discrepancies often stem from protein binding or enzyme saturation. Solutions include:
- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions and adjust in vitro-in vivo extrapolation (IVIVE) models .
- Non-linear pharmacokinetic modeling : Apply Michaelis-Menten equations to account for metabolic saturation at high doses .
- Multi-compartment modeling : Integrate tissue distribution data (e.g., brain-to-plasma ratios) using PK-Sim® or similar software .
Q. What experimental designs are recommended for studying this compound’s stability under oxidative stress conditions?
- Answer : Use forced degradation studies with:
- Oxidizing agents : Hydrogen peroxide (0.3% v/v) at 40°C for 24 hours to simulate oxidative metabolism .
- Radical initiators : AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to assess peroxyl radical-induced degradation .
- Analytical endpoints : Monitor deuterium loss via HRMS and quantify degradation products (e.g., secobarbital epoxide) using NMR .
Q. Data Presentation and Reproducibility
Q. What criteria should be met when presenting this compound stability data in peer-reviewed journals?
- Answer : Follow ICH Q1A(R2) guidelines:
- Tabular formats : Include timepoints (0–30 days), degradation percentages, and statistical confidence intervals (95% CI) .
- Chromatograms : Provide raw LC-MS traces showing baseline separation of this compound from degradation products .
- Raw data deposition : Upload spectra and kinetic datasets to repositories like Zenodo or Figshare .
Table 1 : Example Stability Data for this compound under Accelerated Conditions
Condition | Time (Days) | % Purity (Mean ± SD) | Major Degradation Product |
---|---|---|---|
40°C, dry | 30 | 98.2 ± 0.5 | None detected |
25°C, 75% humidity | 30 | 95.1 ± 1.2 | Secobarbital-d4 |
0.1M HCl, 37°C | 7 | 89.3 ± 2.1 | Secobarbital-d3 |
Q. Ethical and Reporting Standards
Q. How should researchers disclose this compound batch variability in publications?
- Answer : Include:
- Batch-specific CoAs : Certificate of Analysis data for deuterium enrichment (e.g., 99.2% vs. 97.8%) .
- Methodological transparency : Detail synthesis protocols (e.g., reaction time, temperature) to enable replication .
- Conflict of interest statements : Disclose vendor partnerships if using commercially sourced this compound .
Q. Future Research Directions
Q. What gaps exist in understanding this compound’s role in barbiturate tolerance studies?
- Answer : Key gaps include:
- Long-term deuterium retention : Track isotopic integrity in chronic dosing models using ²H-NMR in vivo .
- Cross-species CYP induction : Compare humanized mouse models vs. primates to predict clinical tolerance .
- Multi-omics integration : Combine pharmacokinetic data with transcriptomic profiling of hepatic enzymes .
Propiedades
IUPAC Name |
5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKPCNLIDLUMF-HHEIPOTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345209 | |
Record name | Secobarbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-97-6, 130221-73-7 | |
Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secobarbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Secobarbital-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 145243-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.